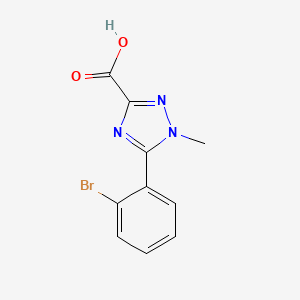
1,5-Dimethoxy-2-ethyl-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethoxy-2-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2 and a molecular weight of 292.11 g/mol It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2-ethyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity . Specific conditions and reagents for the synthesis of this compound include:
Starting Materials: 1,5-Dimethoxybenzene, ethyl iodide
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Solvents: Non-polar solvents like dichloromethane (CH2Cl2)
Reaction Conditions: Typically carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethoxy-2-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of 1,5-Dimethoxy-2-ethylbenzene.
Oxidation: Formation of 1,5-Dimethoxy-2-ethylbenzoquinone.
Reduction: Formation of 1,5-Dimethoxy-2-ethylbenzene.
Applications De Recherche Scientifique
1,5-Dimethoxy-2-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Dimethoxy-2-ethyl-3-iodobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The iodine substituent can be replaced by nucleophiles, leading to the formation of new compounds with different biological or chemical properties . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethoxy-3-ethyl-2-iodobenzene: Similar structure but with different positions of the ethyl and iodine substituents.
1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, leading to different reactivity and applications.
1,5-Dimethoxy-2-methyl-3-iodobenzene: Similar but with a methyl group instead of an ethyl group.
Uniqueness
1,5-Dimethoxy-2-ethyl-3-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both methoxy and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13IO2 |
|---|---|
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
2-ethyl-1-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-8-9(11)5-7(12-2)6-10(8)13-3/h5-6H,4H2,1-3H3 |
Clé InChI |
BDLOUUHSZGREAK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1I)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



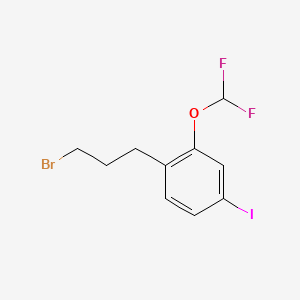
![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)


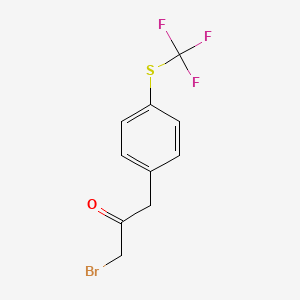
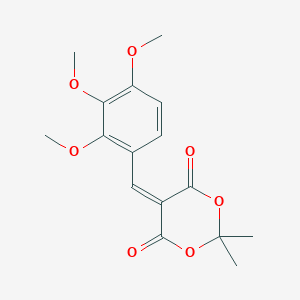
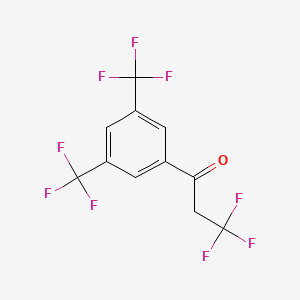
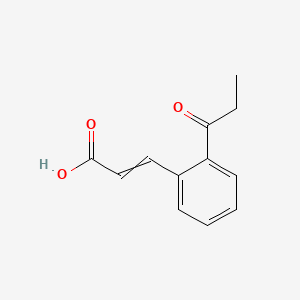

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)


